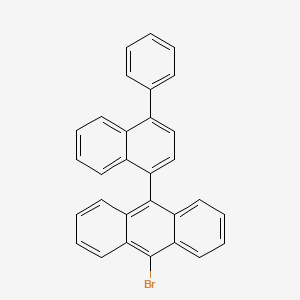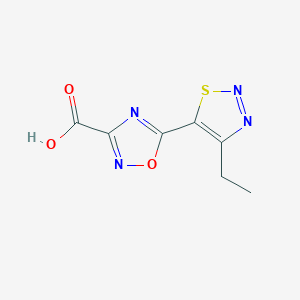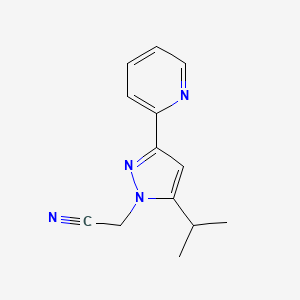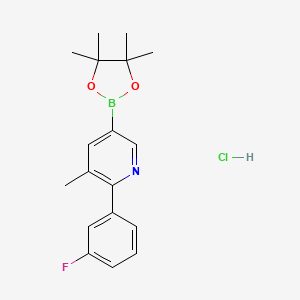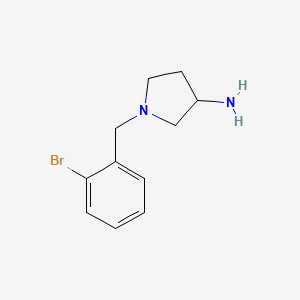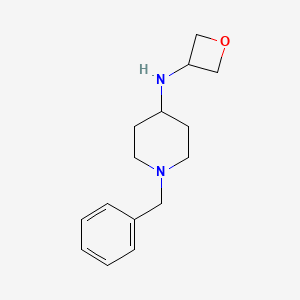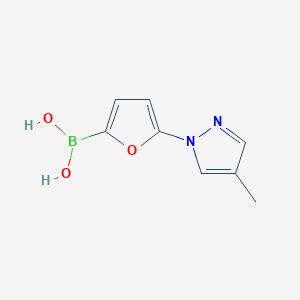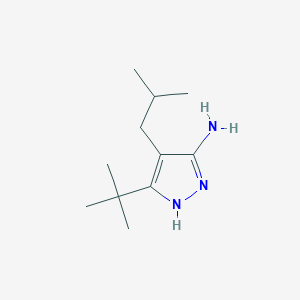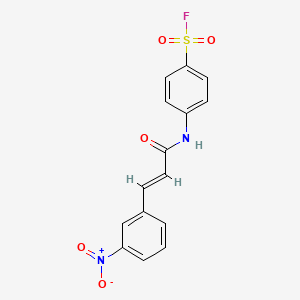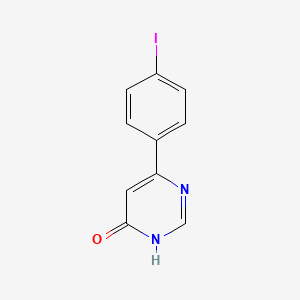
6-(4-Iodophenyl)pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Iodophenyl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a 4-iodophenyl group at the 6-position and a hydroxyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Iodophenyl)pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 4-iodophenyl group and the pyrimidine ring.
Coupling Reaction: The 4-iodophenyl group is introduced to the pyrimidine ring through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
6-(4-Iodophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the iodine atom or to modify the pyrimidine ring.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: The major product would be a pyrimidinone derivative.
Reduction: The major product could be a deiodinated pyrimidine or a modified pyrimidine ring.
Substitution: The major products would be various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
6-(4-Iodophenyl)pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(4-Iodophenyl)pyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
類似化合物との比較
Similar Compounds
4-Iodophenylpyrimidine: Similar structure but lacks the hydroxyl group.
6-Phenylpyrimidin-4-ol: Similar structure but lacks the iodine atom.
4-Hydroxy-6-(4-methylphenyl)pyrimidine: Similar structure but has a methyl group instead of an iodine atom.
Uniqueness
6-(4-Iodophenyl)pyrimidin-4-ol is unique due to the presence of both the iodine atom and the hydroxyl group, which can significantly influence its reactivity and potential applications. The iodine atom provides a site for further functionalization, while the hydroxyl group can participate in hydrogen bonding and other interactions.
特性
分子式 |
C10H7IN2O |
|---|---|
分子量 |
298.08 g/mol |
IUPAC名 |
4-(4-iodophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7IN2O/c11-8-3-1-7(2-4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) |
InChIキー |
AKHZFUYILKFKDQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=O)NC=N2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B13345309.png)

